molecular formula C12H21NO2 B1306451 (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine CAS No. 799260-51-8

(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine

Cat. No. B1306451
CAS RN: 799260-51-8
M. Wt: 211.3 g/mol
InChI Key: NGWZBMUONSHXQN-UHFFFAOYSA-N
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Description

The compound “(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine” is likely an organic compound containing functional groups such as an amine, an ether, and a furan ring. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan ring, a five-membered aromatic ring, would contribute to the compound’s stability and reactivity . The amine group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The amine group could participate in acid-base reactions, while the ether group could undergo reactions with strong acids . The furan ring, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make the compound a weak base, and the ether group could make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

A study focused on the synthesis of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, including a specific amine derivative, revealed significant biological activity. The amine derivative exhibited potent activity against the HeLa cancer cell line and photogenic bacteria, highlighting its potential for therapeutic applications (Phutdhawong et al., 2019).

Chemical Synthesis and Transformation

Research on α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans involved the study of propargyl amines, demonstrating various cyclization reactions and transformations. This study lays a foundational understanding of the chemical behavior and potential applications of these compounds in different chemical synthesis contexts (Wongsa et al., 2013).

Furan Derivatives Synthesis

Furan derivatives have been explored for their potential in various applications. The synthesis of amides and esters containing furan rings was achieved under microwave-assisted conditions, showcasing an innovative approach to creating these compounds. The methodology presents a novel path for the synthesis of N-blocked amides and compounds with monoamide and ester moieties, demonstrating the versatility of furan compounds in chemical synthesis (Janczewski et al., 2021).

Nematicidal and Antimicrobial Activity

A study synthesized a new series of compounds with a benzo[b]furan structure and assessed their nematicidal and antimicrobial activity. The results revealed that some compounds showed significant activity against specific nematodes and bacterial strains, pointing to the potential of furan derivatives in developing new bioactive compounds (Reddy et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-propan-2-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10(2)14-8-4-7-13-9-12-6-5-11(3)15-12/h5-6,10,13H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWZBMUONSHXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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